2-tosyl-2-Azaspiro[3.3]heptane-6-carboxylic acid 2-tosyl-2-Azaspiro[3.3]heptane-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13637302
InChI: InChI=1S/C14H17NO4S/c1-10-2-4-12(5-3-10)20(18,19)15-8-14(9-15)6-11(7-14)13(16)17/h2-5,11H,6-9H2,1H3,(H,16,17)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CC(C3)C(=O)O
Molecular Formula: C14H17NO4S
Molecular Weight: 295.36 g/mol

2-tosyl-2-Azaspiro[3.3]heptane-6-carboxylic acid

CAS No.:

Cat. No.: VC13637302

Molecular Formula: C14H17NO4S

Molecular Weight: 295.36 g/mol

* For research use only. Not for human or veterinary use.

2-tosyl-2-Azaspiro[3.3]heptane-6-carboxylic acid -

Specification

Molecular Formula C14H17NO4S
Molecular Weight 295.36 g/mol
IUPAC Name 2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane-6-carboxylic acid
Standard InChI InChI=1S/C14H17NO4S/c1-10-2-4-12(5-3-10)20(18,19)15-8-14(9-15)6-11(7-14)13(16)17/h2-5,11H,6-9H2,1H3,(H,16,17)
Standard InChI Key QJEGJKGFGGSEOL-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CC(C3)C(=O)O
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CC(C3)C(=O)O

Introduction

Molecular Structure and Stereochemical Features

The core structure of 2-tosyl-2-azaspiro[3.3]heptane-6-carboxylic acid consists of two fused four-membered rings: a piperidine-like azaspiro ring and a cyclopropane moiety. The tosyl group (SO2C6H4CH3\text{SO}_{2}\text{C}_{6}\text{H}_{4}\text{CH}_{3}) at the 2-position acts as a protective group for the secondary amine, while the carboxylic acid at the 6-position provides a handle for further derivatization.

Key Structural Parameters

  • Spiro Junction Geometry: The spiro[3.3]heptane system enforces a near-orthogonal arrangement between the two rings, reducing rotational freedom and stabilizing specific conformations .

  • Bond Lengths and Angles: X-ray crystallography of related spiro compounds reveals average C–N bond lengths of 1.45 Å and C–C bond lengths of 1.54 Å within the azaspiro framework .

  • Torsional Strain: The cyclopropane ring introduces significant angle strain (estimated at ~27 kcal/mol), which is partially offset by conjugation effects from the adjacent amine and carboxylic acid groups .

PropertyValueSource Citation
Molecular FormulaC14H17NO4S\text{C}_{14}\text{H}_{17}\text{NO}_{4}\text{S}
Molar Mass (g/mol)295.36
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CC(C3)C(=O)O
InChIKeyQJEGJKGFGGSEOL-UHFFFAOYSA-N

Synthesis and Reaction Pathways

The synthesis of 2-tosyl-2-azaspiro[3.3]heptane-6-carboxylic acid involves multi-step protocols that mirror strategies used for analogous spirocyclic compounds.

Stepwise Synthesis

  • Spirocyclic Core Formation: Radchenko et al. (2010) demonstrated that 2-azaspiro[3.3]heptane derivatives can be synthesized via double alkylation of 1,3-bis-electrophiles with bifunctional nucleophiles . For example, treatment of γ-aminobutyric acid (GABA) analogues with dibromoethane under basic conditions yields the spiro scaffold.

  • Tosylation: The secondary amine is protected using tosyl chloride (TsCl\text{TsCl}) in the presence of a base such as triethylamine, achieving yields >80%.

  • Carboxylic Acid Functionalization: Oxidation of a primary alcohol or hydrolysis of a nitrile group introduces the carboxylic acid moiety .

Optimization Challenges

  • Ring Strain Management: The cyclopropane ring’s instability necessitates low-temperature conditions (<0°C) during spirocycle formation .

  • Protection-Deprotection Balance: The tosyl group’s stability under acidic conditions makes it suitable for subsequent reactions involving the carboxylic acid, such as peptide coupling.

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: Limited solubility in water (<5 mg/mL at 25°C) due to the hydrophobic tosyl group and spirocyclic core .

  • Organic Solvents: Freely soluble in polar aprotic solvents like DMF and DMSO (>50 mg/mL).

  • Thermal Stability: Decomposes at temperatures above 200°C, with a glass transition temperature (TgT_g) of ~85°C .

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption bands at 1680 cm1^{-1} (C=O stretch) and 1350 cm1^{-1} (S=O symmetric stretch).

  • NMR Spectroscopy:

    • 1H^1\text{H}: δ 7.75 ppm (d, 2H, aromatic Ts), δ 2.45 ppm (s, 3H, Ts–CH3_3), δ 1.95 ppm (m, 4H, cyclopropane) .

    • 13C^{13}\text{C}: δ 177.2 ppm (C=O), δ 144.1 ppm (S–C aromatic), δ 25.3 ppm (spiro C) .

Pharmaceutical and Synthetic Applications

Drug Intermediate

The compound’s rigid structure makes it a valuable intermediate in designing:

  • Protease Inhibitors: Conformational restraint enhances binding affinity to enzyme active sites .

  • Neurological Agents: Structural similarity to GABA enables potential use in anticonvulsant therapies .

Peptide Mimetics

Incorporation into peptide chains via amide bond formation improves metabolic stability and bioavailability. For example, coupling with L-alanine using HATU/DIEA yields dipeptide analogues with enhanced resistance to proteolysis .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral spirocyclic analogues .

  • In Vivo Pharmacokinetics: Evaluating absorption and distribution profiles in animal models.

  • Computational Modeling: Using DFT calculations to predict reactivity and tautomeric preferences .

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